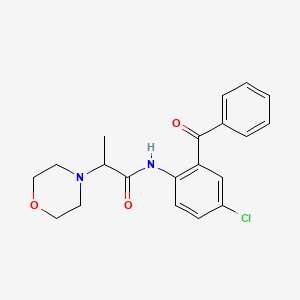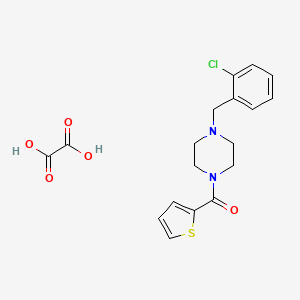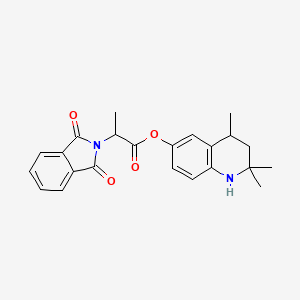![molecular formula C28H19N3O3 B4014057 4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)
4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves reductive amination, direct functionalization, or condensation reactions. For instance, Goel et al. (2014) described the one-pot synthesis of pyrazole derivatives via reductive amination using NaBH4 and I2 as reducing agents (Goel, Drabu, Afzal, & Bawa, 2014). Such methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of similar compounds typically employs techniques like IR, NMR (both 1H and 13C), and mass spectrometry. For example, Zheng et al. (2010) utilized these methods alongside X-ray crystal diffraction for structure determination (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).
Chemical Reactions and Properties
Chemical properties of similar compounds reveal reactivity towards various functionalization reactions. The study by Jasril et al. (2016) on the synthesis of fluorinated pyrazoline illustrates this aspect through microwave-assisted reactions (Jasril, Zamri, Ikhtiarudin, & Teruna, 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are critical for the application of such compounds. Although specific data on the compound of interest is not available, studies on similar compounds provide insights into methods for assessing these properties.
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and potential for further functionalization, are often explored through experimental and theoretical studies. For example, Feng et al. (2016) discussed the green synthesis of pyrazolonaphthyridine derivatives, highlighting the eco-friendly aspects and chemical versatility of similar compounds (Feng, Zhang, & Wang, 2016).
Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have demonstrated the antimicrobial potential of compounds structurally related to the query compound. For instance, derivatives of naphthyl- and pyrazole-based compounds have been shown to exhibit considerable antifungal activity, although their antibacterial activity might be limited (Goel, Drabu, Afzal, & Bawa, 2014). Similarly, other research indicates that certain naphthyl-pyrazole derivatives possess high inhibitory effects against gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Cancer Research
Compounds bearing structural similarities to the query have also been evaluated for their anticancer properties. For example, research on naphthalene derivatives has explored their potential as anticancer agents, indicating a capacity for significant activity against cancer cells (Gouhar & Raafat, 2015). Such studies suggest the possible application of related compounds in developing new cancer therapies.
Organic Synthesis and Chemical Sensors
The structural complexity of the query compound is reminiscent of research into the synthesis of novel organic molecules with potential applications in various fields, including sensors. For example, studies have explored the synthesis of naphtho[2,1-b]furan derivatives with a pyrazole nucleus, indicating applications ranging from microbial inhibition to the development of chemosensors (El-Wahab et al., 2011). Such compounds have been synthesized for specific interactions with metal ions, demonstrating their utility in detecting environmental and biological analytes (Khan, Ramu, & Pitchumani, 2018).
Propriétés
IUPAC Name |
(4E)-4-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-26-25(28(34)31(29-26)20-12-2-1-3-13-20)24-22-15-6-7-16-23(22)30(27(24)33)17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2,(H,29,32)/b25-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFHZPQJBXDGB-OCOZRVBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4013981.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide](/img/structure/B4013984.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4013989.png)
![N-2-naphthyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}acetamide](/img/structure/B4013995.png)
![11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)

![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1,2-diphenylethanone](/img/structure/B4014002.png)

![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014017.png)


![7-(2-furyl)-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4014043.png)
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4014050.png)
